molecular formula C18H17ClN2O2 B4667424 1-[4-[[2-(4-Chlorophenyl)-2-oxoethyl]amino]phenyl]pyrrolidin-2-one

1-[4-[[2-(4-Chlorophenyl)-2-oxoethyl]amino]phenyl]pyrrolidin-2-one

Cat. No.: B4667424
M. Wt: 328.8 g/mol
InChI Key: QWBUUSPUFJBXRX-UHFFFAOYSA-N
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Description

1-[4-[[2-(4-Chlorophenyl)-2-oxoethyl]amino]phenyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are often used as scaffolds in medicinal chemistry . The presence of a pyrrolidinone moiety in this compound makes it a potential candidate for various pharmaceutical applications.

Preparation Methods

The synthesis of 1-[4-[[2-(4-Chlorophenyl)-2-oxoethyl]amino]phenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-[[2-(4-Chlorophenyl)-2-oxoethyl]amino]phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

1-[4-[[2-(4-Chlorophenyl)-2-oxoethyl]amino]phenyl]pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[[2-(4-Chlorophenyl)-2-oxoethyl]amino]phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[4-[[2-(4-Chlorophenyl)-2-oxoethyl]amino]phenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[4-[[2-(4-chlorophenyl)-2-oxoethyl]amino]phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-14-5-3-13(4-6-14)17(22)12-20-15-7-9-16(10-8-15)21-11-1-2-18(21)23/h3-10,20H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBUUSPUFJBXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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